molecular formula C31H34N2O3 B13356732 N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B13356732
M. Wt: 482.6 g/mol
InChI Key: BVGYXGLNMHIQRZ-UHFFFAOYSA-N
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Description

N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a benzyloxy group, which can influence its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursorsThe final step often involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the quinoline core can produce dihydroquinoline derivatives .

Scientific Research Applications

N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can interact with enzymes and receptors, influencing various biological pathways. The benzyloxy and tert-butyl groups can modulate its binding affinity and specificity, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with benzyloxy and tert-butyl groups. These compounds may share similar chemical properties and biological activities but can differ in their specific interactions and efficacy.

Uniqueness

N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C31H34N2O3

Molecular Weight

482.6 g/mol

IUPAC Name

N-(2,4-ditert-butyl-5-phenylmethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C31H34N2O3/c1-30(2,3)23-16-24(31(4,5)6)27(36-19-20-12-8-7-9-13-20)17-26(23)33-29(35)22-18-32-25-15-11-10-14-21(25)28(22)34/h7-18H,19H2,1-6H3,(H,32,34)(H,33,35)

InChI Key

BVGYXGLNMHIQRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)OCC4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

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